6-Methyl-2-(1H-pyrrol-1-YL)-4-pyrimidinol

Description

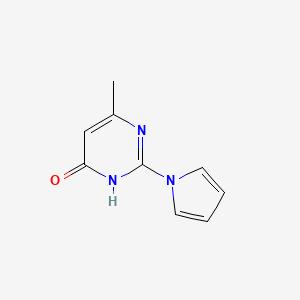

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-pyrrol-1-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7-6-8(13)11-9(10-7)12-4-2-3-5-12/h2-6H,1H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEPHDVXBJNASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 6-Methyl-2-(1H-pyrrol-1-YL)-4-pyrimidinol

The primary and most direct approach to the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 2-amino-6-methyl-4-pyrimidinol, which is then followed by the construction of the pyrrole (B145914) ring onto the amino group of the pyrimidine (B1678525).

A common method for the synthesis of the 2-amino-6-methyl-4-pyrimidinol intermediate involves the condensation of ethyl acetoacetate (B1235776) with guanidine (B92328). This reaction, typically carried out in the presence of a base such as sodium ethoxide, yields the desired aminopyrimidine. This intermediate is a crucial building block for numerous pharmaceuticals and other fine chemicals. nih.gov

The subsequent and key step in the de novo synthesis is the formation of the pyrrole ring, for which the Clauson-Kaas reaction is a widely employed and versatile method. nih.govnih.govmdpi.commdpi.com This reaction facilitates the synthesis of N-substituted pyrroles by reacting a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. In the context of synthesizing the title compound, 2-amino-6-methyl-4-pyrimidinol serves as the primary amine. The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to form 1,4-dicarbonyl intermediate, which then undergoes condensation with the aminopyrimidine to yield this compound.

Optimization of Reaction Pathways and Conditions

The efficiency of the Clauson-Kaas reaction for the synthesis of N-substituted pyrroles can be significantly influenced by the choice of catalyst, solvent, and reaction conditions. Traditional protocols often utilize acetic acid as both the solvent and catalyst, requiring reflux conditions. nih.gov However, modern synthetic chemistry has seen the development of more efficient and environmentally benign methodologies.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Clauson-Kaas reaction. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields. mdpi.com For instance, the reaction can be carried out in solvents like acetonitrile (B52724) or even water, without the need for additional catalysts, under microwave conditions. mdpi.com

The choice of catalyst also plays a pivotal role in optimizing the reaction. While traditional acid catalysts are effective, a range of other catalysts have been explored to improve yields and reaction conditions. These include Lewis acids and various solid-supported catalysts which can offer advantages in terms of ease of separation and recyclability. The optimization of these conditions is crucial for the efficient and scalable synthesis of this compound.

Below is an interactive data table summarizing various catalytic systems and conditions employed in the Clauson-Kaas pyrrole synthesis, which can be adapted for the target molecule.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Acetic Acid | Acetic Acid | Reflux | - | Good | nih.gov |

| None | Acetic Acid | 170 (Microwave) | 10 min | Good | mdpi.com |

| None | Water | 170 (Microwave) | 10-30 min | Moderate to Good | mdpi.com |

| Oxone | Acetonitrile | Reflux (Microwave) | 10 min | ~80 | researchgate.net |

| Iron(III) Chloride | Water | Reflux | - | Excellent | organic-chemistry.org |

Exploration of Alternative Synthetic Routes

While the sequential synthesis of the pyrimidine followed by the pyrrole ring is a common strategy, alternative approaches can also be envisioned for the construction of this compound.

One such alternative involves building the pyrimidine ring onto a pre-functionalized pyrrole precursor. For example, a 1-(pyrrol-1-yl)guanidine derivative could be reacted with a β-ketoester like ethyl acetoacetate. This approach would lead to the formation of the pyrimidine ring with the pyrrole moiety already in place.

Another sophisticated strategy involves the use of modern cross-coupling reactions. A 2-halo-6-methyl-4-pyrimidinol could be coupled with pyrrole or a pyrrole-boronic acid derivative using transition metal catalysts, such as palladium, in reactions like the Suzuki or Buchwald-Hartwig coupling. nih.gov These methods offer a high degree of flexibility and are often tolerant of a wide range of functional groups. For instance, the coupling of halopyrimidines with pyrroles under Buchwald-Hartwig conditions has been reported as a viable method for creating pyrrole-pyrimidine ensembles. nih.gov

Furthermore, the cyclocondensation of acylethynylpyrroles with guanidine nitrate (B79036) has been developed as an efficient method for the synthesis of pyrrole-aminopyrimidine structures. nih.gov This approach could be adapted to produce the target molecule by using an appropriately substituted acylethynylpyrrole.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of the title compound allows for the systematic investigation of structure-activity relationships and the fine-tuning of its chemical and physical properties. Modifications can be introduced at three primary locations: the pyrrole moiety, the pyrimidine ring, and the hydroxyl group.

Modifications of the Pyrrole Moiety

The Clauson-Kaas reaction's versatility allows for the introduction of various substituents on the pyrrole ring. By starting with substituted 2,5-dimethoxytetrahydrofurans, one can generate pyrrole rings with alkyl or aryl groups at different positions. However, a more common approach to modifying the pyrrole moiety is to start with a substituted primary amine. While the core synthesis of the title compound uses 2-amino-6-methyl-4-pyrimidinol, the synthesis of analogues could involve reacting 2,5-dimethoxytetrahydrofuran with aminopyrimidines that have substituents on the pyrimidine ring, which would indirectly lead to a library of compounds with a constant pyrrole ring but a varied pyrimidine core. To directly modify the pyrrole, one would need to employ a different synthetic strategy where a pre-substituted pyrrole is coupled to the pyrimidine ring.

Substitutions on the Pyrimidine Ring

Introducing substituents onto the pyrimidine ring can be achieved by starting with appropriately modified precursors for the pyrimidine synthesis. For instance, instead of ethyl acetoacetate, other β-ketoesters can be used in the initial condensation with guanidine to introduce different alkyl or aryl groups at the 6-position of the pyrimidine ring. Similarly, using substituted guanidines can lead to modifications at other positions.

Post-synthetic modification of the pyrimidine ring is another viable strategy. Halogenation of the pyrimidine ring, followed by nucleophilic substitution or cross-coupling reactions, can introduce a wide variety of functional groups. For example, the 5-position of the pyrimidine ring can be halogenated and subsequently functionalized.

The following table provides examples of substituted pyrimidines that could be synthesized and potentially converted to their 2-(1H-pyrrol-1-yl) analogues.

| Precursor 1 (β-dicarbonyl) | Precursor 2 (Amidine) | Resulting Pyrimidine Substitution |

| Ethyl benzoylacetate | Guanidine | 6-Phenyl |

| Diethyl malonate | Guanidine | 6-Hydroxy |

| Ethyl 2-methylacetoacetate | Guanidine | 5-Methyl, 6-Methyl |

| Ethyl acetoacetate | N-Methylguanidine | 2-(Methylamino) |

Derivatization at the Hydroxyl Group

The 4-hydroxyl group of the pyrimidinol core is a key site for derivatization, which can significantly alter the compound's properties. One of the most common transformations is O-alkylation to form the corresponding ethers. nih.gov This can be achieved by reacting this compound with an alkyl halide in the presence of a base such as potassium carbonate. nih.govnih.gov The choice of the alkylating agent allows for the introduction of a wide variety of alkyl and substituted alkyl groups.

The hydroxyl group can also be converted to other functional groups. For instance, treatment with phosphoryl chloride (POCl₃) can convert the hydroxyl group into a chlorine atom, creating a 4-chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine. researchgate.net This chlorinated derivative is a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of amines, alkoxides, and other nucleophiles at the 4-position.

Esterification of the hydroxyl group is another possible derivatization, which can be achieved by reaction with acyl chlorides or carboxylic anhydrides in the presence of a suitable base.

| Reagent | Reaction Type | Product |

| Alkyl halide (e.g., CH₃I) / Base (e.g., K₂CO₃) | O-Alkylation | 4-Methoxy-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine |

| POCl₃ | Chlorination | 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine |

| Acyl chloride (e.g., CH₃COCl) / Base | O-Acylation | 6-Methyl-2-(1H-pyrrol-1-yl)pyrimidin-4-yl acetate |

Reaction Mechanism Studies in the Synthesis of Pyrimidinol Derivatives

The synthesis of pyrimidinol derivatives, including this compound, is fundamentally based on the construction of the pyrimidine ring. The reaction mechanisms involved are often complex and can proceed through several pathways, largely dependent on the starting materials and reaction conditions. The most common and widely studied method for pyrimidine ring formation is the cyclocondensation of a three-carbon component with a compound containing an N-C-N fragment, such as ureas, thioureas, or amidines. wikipedia.orgbu.edu.eg

A prevalent mechanism in the synthesis of pyrimidine derivatives is the Biginelli reaction. Although this reaction classically yields dihydropyrimidines, its mechanistic principles are relevant to the formation of the pyrimidine core. Three primary mechanisms have been proposed for the Biginelli reaction: the formation of an imine intermediate, an enamine intermediate, or a Knoevanagel intermediate. mdpi.com The reaction is often catalyzed by an acid, which activates the carbonyl group of the aldehyde, facilitating nucleophilic attack by the urea (B33335) or thiourea. The subsequent steps involve cyclization and dehydration to form the pyrimidine ring.

Computational studies have provided deeper insights into the energetics and feasibility of different reaction pathways. For instance, quantum chemical computations have been used to study the reaction mechanism between a pyrimidine, trifluoromethanesulfonic anhydride (B1165640) (Tf2O), and an aniline, elucidating the relative Gibbs energies of intermediates and transition states. researchgate.net Such studies help in understanding the steric and electronic effects of substituents on the cyclization process.

The formation of the pyrimidine ring in many syntheses involves a cascade of reactions. For example, some methods involve a sequence of stepwise inverse electron-demand hetero-Diels-Alder reactions, followed by retro-Diels-Alder reactions and the elimination of water. mdpi.comorganic-chemistry.org These complex transformations are often facilitated by catalysts.

The cyclocondensation reaction is a key step in many pyrimidine syntheses. researchgate.netresearchgate.net A proposed general mechanism for the cyclocondensation to form a pyrimidine ring involves the initial reaction between a β-dicarbonyl compound and an amidine or a similar N-C-N building block. The reaction typically proceeds through the formation of an enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. Base-mediated strategies are also common, where a base is used to deprotonate one of the reactants, facilitating the nucleophilic attack required for ring closure. researchgate.net

The table below summarizes various synthetic approaches for pyrimidine derivatives and the proposed mechanistic pathways.

| Synthetic Method | Key Reactants | Proposed Mechanistic Steps | Catalyst/Conditions | Reference |

| Principal Synthesis | β-Dicarbonyl compounds, N-C-N compounds (e.g., amidines) | Cyclization | Not specified | wikipedia.org |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Formation of imine, enamine, or Knoevanagel intermediate; cyclization; dehydration | Acid or Lewis acid catalysts (e.g., HCl, InCl3, Yb(OTf)3) | mdpi.com |

| Multi-component Cyclocondensation | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | Pseudo five-component reaction involving [C-C+C+N+C+N] cycloaddition | Triflic acid | mdpi.com |

| Domino Reaction | Thioureas/Guanidines, Acetylencarboxylates | Michael addition followed by cyclocondensation | Microwave-assisted | mdpi.com |

| Inverse Electron Demand Diels-Alder | 1,3,5-Triazines, Aldehydes/Ketones | Stepwise hetero-Diels-Alder, retro-Diels-Alder, elimination of water | Trifluoroacetic acid (TFA) | mdpi.comorganic-chemistry.org |

| Base-Mediated Synthesis | Amidine hydrochlorides, Aldehydes, Acetylacetone | Base-mediated construction of C-C and C-N bonds | Base | researchgate.net |

Detailed mechanistic studies often employ a combination of experimental techniques and computational modeling. For instance, the progress of the reaction can be monitored using spectroscopic methods like NMR to identify intermediates. The proposed structures of these intermediates and the transition states connecting them can then be modeled computationally to assess their stability and the energy barriers for their interconversion. These studies are crucial for optimizing reaction conditions to achieve higher yields and selectivity for the desired pyrimidinol derivative.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search of publicly accessible scientific databases and chemical literature has revealed a significant lack of detailed experimental data for the chemical compound this compound. Specifically, no peer-reviewed articles or spectral database entries containing its advanced spectroscopic characterization—including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy—could be located.

Consequently, the generation of a detailed and scientifically accurate article focusing on the ¹H NMR, ¹³C NMR, two-dimensional NMR, Infrared (IR), and Raman spectroscopic analysis of this particular compound, as per the requested outline, cannot be fulfilled at this time. The creation of such an article would necessitate access to primary research data that is not currently available in the public domain.

While general principles of spectroscopy can predict approximate chemical shifts and vibrational frequencies for the constituent functional groups (a methyl group, a pyrrole ring, and a pyrimidinol core), a rigorous and authoritative analysis demands experimental verification. Without empirical data, any attempt to populate the requested data tables and provide detailed research findings would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication by synthetic and analytical chemists would be required to elucidate the precise spectroscopic and structural properties of this compound. Until such studies are conducted and their results disseminated, a detailed article on its advanced spectroscopic characterization remains an endeavor for future scientific exploration.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Ion and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For 6-methyl-2-(1H-pyrrol-1-yl)-4-pyrimidinol (C₉H₉N₃O), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

Under electrospray ionization (ESI) in positive mode, the compound is expected to readily protonate, yielding a prominent molecular ion peak ([M+H]⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus a proton.

The fragmentation of the protonated molecule is anticipated to follow several key pathways, driven by the cleavage of the weakest bonds and the formation of stable fragment ions. The bond connecting the pyrrole (B145914) and pyrimidine (B1678525) rings is a likely site for initial cleavage. Studies on the fragmentation of other pyrrole-substituted heterocycles have shown that cleavage of side-chain substituents is a common pathway. nih.gov Similarly, pyrimidine derivatives often fragment through decomposition of the heterocyclic ring. sapub.orgresearchgate.net

A plausible fragmentation pathway for this compound could involve:

Cleavage of the N-C bond between the two rings, leading to the formation of ions corresponding to the protonated pyrrole moiety and the pyrimidinol radical, or vice versa.

Loss of small neutral molecules from the pyrimidinol ring, such as CO (carbon monoxide) or HCN (hydrogen cyanide), which is a characteristic fragmentation pattern for pyrimidine-based structures.

Fragmentation of the pyrrole ring itself, although this is generally a stable aromatic system.

A summary of predicted key ions in the ESI-MS/MS spectrum is presented in the table below.

| Predicted m/z | Ion Formula | Predicted Origin |

|---|---|---|

| 176.0824 | [C₉H₁₀N₃O]⁺ | Molecular Ion ([M+H]⁺) |

| 109.0766 | [C₅H₅N₂O]⁺ | Fragment from cleavage of the inter-ring bond (pyrimidinol moiety) |

| 68.0500 | [C₄H₆N]⁺ | Fragment from cleavage of the inter-ring bond (pyrrolidinium ion) |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, its solid-state architecture can be inferred from related structures. researchgate.netresearchgate.net

The molecule features two planar aromatic rings, pyrrole and pyrimidine. A key structural parameter would be the dihedral angle between these two rings. Due to potential steric hindrance, it is unlikely that the molecule would be perfectly planar. Instead, a twisted conformation is expected, similar to that observed in other bi-aryl heterocyclic systems.

A crucial aspect of the solid-state structure would be the network of intermolecular interactions. nih.govresearchgate.netmdpi.comias.ac.in The pyrimidinol moiety contains both a hydrogen bond donor (the hydroxyl -OH group) and hydrogen bond acceptors (the ring nitrogen atoms). This functionality strongly suggests the formation of robust hydrogen bonds. Molecules could link into dimers, chains, or sheets. For instance, pairs of molecules might form inversion dimers through O—H···N hydrogen bonds. nih.gov These supramolecular structures would be further stabilized by weaker C—H···O or C—H···N interactions and potentially π–π stacking between adjacent aromatic rings. nih.govresearchgate.net

The 4-pyrimidinol moiety can exist in tautomeric equilibrium with its 4(3H)-pyrimidinone form. X-ray crystallography would unambiguously determine which tautomer is present in the crystalline state.

An illustrative table of plausible crystallographic data, based on typical values for related organic heterocyclic compounds, is provided below.

| Parameter | Predicted Value / Type |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pnma |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interactions | O-H···N Hydrogen Bonding, C-H···O Interactions, π-π Stacking |

| Dihedral Angle (Pyrrole-Pyrimidine) | 20° - 50° |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy measures the transitions of electrons from the ground state to higher energy states upon absorption of light. wikipedia.org The spectrum of this compound is expected to be dominated by π → π* transitions associated with its conjugated aromatic system.

The chromophore consists of the pyrrole ring connected to the pyrimidinol ring. Both moieties contribute to the electronic structure. Pyrrole itself has strong absorption bands deep in the UV region. Substituted pyrimidines also show characteristic absorptions. orientjchem.org The conjugation between the two rings would likely result in a bathochromic (red) shift of the absorption maxima compared to the individual components. The spectrum would likely exhibit strong absorption bands in the 250-350 nm range. researchgate.netrsc.org

The position and intensity of these bands can be sensitive to the solvent environment. wikipedia.org Polar solvents may interact with the molecule through hydrogen bonding, stabilizing either the ground or excited state and causing shifts in the absorption maxima (solvatochromism).

Fluorescence spectroscopy detects the emission of light as an excited electron returns to the ground state. While many aromatic molecules fluoresce, significant emission from this compound may be limited. The rotational freedom around the single bond connecting the two rings can provide a pathway for non-radiative decay, quenching fluorescence. In general, molecules that are more rigid tend to be more fluorescent. However, some pyrrole and pyrimidine derivatives are known to exhibit fluorescence, and its presence and intensity would depend on the specific electronic structure and environmental factors. researchgate.netmdpi.com

A summary of the anticipated spectroscopic properties is presented below.

| Spectroscopic Parameter | Predicted Characteristics |

|---|---|

| Primary Absorption (λmax) | ~250 - 350 nm |

| Origin of Transition | π → π* |

| Molar Absorptivity (ε) | High (~10,000 M⁻¹cm⁻¹ or greater) |

| Fluorescence | Expected to be weak due to conformational flexibility |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies on 6-Methyl-2-(1H-pyrrol-1-YL)-4-pyrimidinol

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. samipubco.com This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. samipubco.com DFT calculations for pyrimidine (B1678525) derivatives are typically performed using specific functionals, like B3LYP, combined with a basis set such as 6-311++G(d,p), to model the system accurately. mdpi.com

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The optimized geometry provides the foundation for all other subsequent computational analyses.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table is a hypothetical representation of what a DFT geometry optimization would yield. Actual values require specific calculations for this molecule.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-N1 (Pyrrole) | 1.38 Å |

| Bond Length | N1-C2 (Pyrimidine) | 1.35 Å |

| Bond Length | C4-O | 1.25 Å |

| Bond Angle | C6-N1-C2 (Pyrimidine) | 118° |

Vibrational Frequency Calculations and Assignment

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. nih.gov These calculations identify the fundamental vibrational modes of the molecule, which arise from the stretching, bending, and twisting of its bonds. mdpi.com Each calculated frequency corresponds to a specific type of atomic motion.

By comparing these theoretical frequencies with experimentally obtained spectral data, a detailed assignment of the spectral bands can be achieved. nih.gov This correlative approach validates both the computational model and the experimental findings. For similar heterocyclic compounds, DFT calculations have successfully assigned vibrational modes, providing a deeper understanding of the molecular structure. nih.gov

Table 2: Selected Calculated Vibrational Frequencies and Assignments (Hypothetical Data) This table illustrates typical results from a vibrational frequency calculation. Actual values are specific to the molecule.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3100 | ν(C-H) | Pyrrole (B145914) C-H stretch |

| ~1680 | ν(C=O) | Pyrimidinol C=O stretch |

| ~1550 | ν(C=N) | Pyrimidine ring stretch |

| ~1450 | δ(C-H) | Methyl group bend |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrimidine derivatives, this analysis helps predict their reactivity in chemical reactions. The distribution of HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack. irjweb.com

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) surface map is a visual tool used to understand the charge distribution and reactive sites of a molecule. irjweb.comrsc.org The MESP maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For compounds like this compound, the MESP surface would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential.

Conformational Analysis of this compound

Potential Energy Surface Exploration

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wikipedia.org By exploring the PES, chemists can identify the most stable conformers (local minima) and the energy barriers (transition states) that separate them.

For this compound, a key aspect of conformational analysis is the rotation around the single bond connecting the pyrrole ring to the pyrimidine ring. A PES scan, where the dihedral angle of this bond is systematically varied and the energy is calculated at each step, can reveal the most energetically favorable orientation of the two rings relative to each other. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Identification of Stable Conformations

The three-dimensional structure of a molecule is fundamental to its chemical behavior. This compound possesses several rotatable bonds, particularly the bond connecting the pyrrole and pyrimidinol rings. The relative orientation of these two rings gives rise to different conformers, each with a distinct energy level.

Computational methods, such as Density Functional Theory (DFT), are employed to identify the most stable conformations. This process involves a potential energy surface (PES) scan, where the dihedral angle between the pyrrole and pyrimidine rings is systematically varied, and the energy of the molecule is calculated at each step. The conformers corresponding to the energy minima on the PES are the most stable. The planarity or non-planarity of the molecule, influenced by the rotation of the pyrrole ring, would be a key determinant of its electronic properties. For instance, a study on a related pyrrole-pyridine derivative highlighted a dihedral angle of 28.93° between the two rings nih.gov. Similar calculations for this compound would reveal its preferred spatial arrangement.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity. These descriptors are crucial for understanding how this compound would interact with other chemical species.

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are essential tools in predicting the local reactivity of a molecule. They indicate the most likely sites for electrophilic and nucleophilic attack. The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons.

For nucleophilic attack (ƒ+(r)) : This function identifies the sites on the molecule that are most susceptible to attack by a nucleophile (electron-rich species). These are typically regions where an additional electron can be most favorably accommodated.

For electrophilic attack (ƒ-(r)) : This function points to the sites that are most likely to be attacked by an electrophile (electron-deficient species). These are the regions from which an electron can be most easily removed.

For this compound, calculations would likely reveal the nitrogen and oxygen atoms of the pyrimidinol ring and specific carbon atoms on both rings as key reactive sites. The precise location of the maxima of the Fukui functions would pinpoint these reactive centers nih.gov.

Table 1: Illustrative Fukui Function Indices for Nucleophilic and Electrophilic Attack (Note: These are hypothetical values for illustrative purposes, as specific data for the compound is unavailable.)

| Atomic Site | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) |

| N (pyrimidine) | 0.085 | 0.021 |

| O (pyrimidinol) | 0.120 | 0.015 |

| C4 (pyrimidine) | 0.045 | 0.095 |

| N (pyrrole) | 0.030 | 0.110 |

| C2 (pyrrole) | 0.065 | 0.080 |

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors provide a general overview of the molecule's reactivity. These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A large HOMO-LUMO gap corresponds to high hardness, indicating lower reactivity.

Chemical Softness (S) : The reciprocal of hardness, it indicates the ease of electron cloud distortion. Soft molecules are generally more reactive.

Electronegativity (χ) : Represents the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. A high electrophilicity index suggests a good electrophile.

Table 2: Global Reactivity Descriptors (Note: This table illustrates the type of data obtained from DFT calculations.)

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation |

| Softness (S) | 1 / η | Measure of reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |

| Electrophilicity Index (ω) | χ² / (2η) | Electrophilic nature |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for the structural elucidation of newly synthesized compounds. For this compound, these predictions can serve as a benchmark for experimental data.

NMR Spectroscopy : Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. A recent study on pyrimidine-2-thiones demonstrated the use of different DFT functionals to benchmark NMR data nih.govnih.gov.

Vibrational Spectroscopy (IR and Raman) : The vibrational frequencies and intensities can be calculated to predict the IR and Raman spectra. This helps in identifying the characteristic functional groups present in the molecule.

Electronic Spectroscopy (UV-Vis) : Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides information about the electronic structure and conjugation within the molecule.

The computational prediction of these spectra provides a powerful complement to experimental spectroscopic techniques, aiding in the unambiguous identification and characterization of this compound scispace.com.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The advancement of chemical biology studies heavily relies on the efficient and scalable synthesis of the molecule of interest. While classical methods for creating pyrrolopyrimidine cores exist, future research should focus on developing novel, more efficient synthetic routes to 6-Methyl-2-(1H-pyrrol-1-YL)-4-pyrimidinol. nih.gov Modern synthetic strategies could offer significant improvements in terms of yield, purity, cost-effectiveness, and environmental impact.

Key areas for exploration include:

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control. Developing a flow-based synthesis for this compound would enable the rapid production of larger quantities needed for extensive biological screening.

Catalyst Optimization: Investigating novel catalysts for key reaction steps, such as C-N bond formation, could lead to milder reaction conditions and higher atom economy. For instance, exploring different transition metal catalysts for cross-coupling reactions could provide more efficient pathways.

Greener Synthesis Protocols: Future methodologies should prioritize the use of environmentally benign solvents and reagents, aligning with the principles of green chemistry. Research into one-pot reactions, where multiple synthetic steps are performed in a single vessel, could also streamline the process and reduce waste. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. | Optimization of temperature, pressure, and reaction time for key steps. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of a continuous, multi-step flow process. |

| Novel Catalysis | Milder conditions, higher atom economy, improved selectivity. | Screening of new transition metal or organocatalysts. |

| Green Chemistry Protocols | Reduced environmental impact, increased sustainability. | Use of eco-friendly solvents and development of one-pot procedures. |

Advanced Biological System Studies for Deeper Mechanistic Insights

Preliminary studies on related pyrrolopyrimidine derivatives have revealed a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. nih.govresearchgate.net Future research on this compound should aim to elucidate its specific mechanism of action through advanced biological studies.

Promising avenues for investigation include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct cellular protein targets of the compound. Once identified, genetic techniques like CRISPR or RNAi can be used to validate the target's role in the observed biological effect. nih.gov

Pathway Analysis: Investigating the compound's effect on key cellular signaling pathways. Given the activities of related compounds, pathways of interest could include NF-κB and MAPK signaling in inflammation, or cell cycle regulation and apoptosis pathways in cancer. nih.govresearchgate.net

Phenotypic Screening: Employing high-content imaging and other phenotypic screening platforms to understand the compound's effects at a cellular level in various disease models, such as cancer cell lines or immune cells. nih.gov This can reveal unexpected mechanisms and therapeutic possibilities.

Development of Chemical Probes based on this compound

A chemical probe is a highly selective small molecule used to study the function of a specific protein target in cells and organisms. nih.gov Developing this compound into a chemical probe could transform it into a powerful research tool. This requires creating derivatives that retain the biological activity and selectivity of the parent compound while incorporating a functional handle for detection or affinity purification.

Key steps in this process would be:

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs to identify positions on the molecule where modifications can be made without losing biological activity.

Probe Design and Synthesis: Attaching various tags to the optimized position. This could include:

Affinity tags (e.g., biotin): For pull-down experiments to identify binding partners.

Fluorescent dyes: To visualize the subcellular localization of the compound and its target.

Photo-crosslinkers: To covalently link the probe to its target upon UV irradiation, facilitating target identification.

Development of a Negative Control: Synthesizing a structurally similar but biologically inactive analog is crucial. eubopen.org This control helps to ensure that any observed biological effects are due to the specific interaction of the probe with its target and not off-target effects. nih.gov

| Probe Characteristic | Description | Importance |

| Potency | High affinity for the target protein (typically <100 nM). nih.goveubopen.org | Ensures that the probe can be used at low concentrations to minimize off-target effects. |

| Selectivity | Significantly higher affinity for the intended target over other related proteins (>30-fold). nih.goveubopen.org | Critical for accurately linking the probe's effect to a specific target. |

| Cellular Activity | Ability to engage the target within a cellular context at a reasonable concentration (typically ≤1 µM). eubopen.org | Allows for the study of protein function in a more physiologically relevant environment. |

| Negative Control | A structurally similar molecule that lacks activity against the intended target. nih.gov | Essential for validating that the observed phenotype is a direct result of target engagement. |

Integration with High-Throughput Screening Campaigns for New Biological Activities

High-Throughput Screening (HTS) leverages automation to rapidly test the biological or biochemical activity of a large number of compounds against various targets or cellular pathways. nih.govufl.edu Integrating this compound and a library of its derivatives into HTS campaigns could uncover novel and unexpected biological activities.

Future research in this area should involve:

Library Synthesis: Creating a diverse chemical library based on the this compound scaffold. This library should feature variations at different positions of the molecule to explore a wide chemical space.

Broad-Based Screening: Screening the compound library against large panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes, to identify new lead compounds. nih.gov

Cell-Based HTS: Utilizing cell-based assays to screen for compounds that modulate specific disease-relevant phenotypes, such as cancer cell proliferation, viral replication, or inflammatory responses. springernature.comnih.gov This approach can identify compounds that work through novel mechanisms of action.

Broader Implications for Medicinal Chemistry and Discovery of Chemical Tools

The exploration of this compound has broader implications for the fields of medicinal chemistry and chemical biology. The pyrrolopyrimidine core is considered a "privileged scaffold" due to its ability to bind to multiple, distinct biological targets through varied modifications. nih.govresearchgate.netmdpi.com

The systematic investigation of this specific compound can:

Expand the Toolbox of Chemical Biologists: Providing new, well-characterized molecules to probe biological systems can accelerate the pace of basic research and our understanding of disease. nih.gov

Generate New Therapeutic Leads: The discovery of potent and selective modulators of disease-relevant targets can serve as the starting point for extensive drug discovery programs.

Inform Future Drug Design: A deep understanding of the structure-activity relationships of the this compound scaffold will provide valuable insights for the rational design of future therapeutic agents based on the pyrrolopyrimidine core.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Methyl-2-(1H-pyrrol-1-YL)-4-pyrimidinol, and how can reaction conditions be optimized?

- Methodology : Pd-catalyzed cross-coupling reactions are effective for introducing the pyrrole moiety to the pyrimidine core. For example, Pd(OAc)₂ with TBHP as an oxidant in dry toluene at 60–120°C achieves regioselective acylation (reaction time: 1.5–7 hours). Key parameters to optimize include temperature, catalyst loading, and solvent polarity .

- Critical Data : Reaction yields depend on substituent electronic effects. Pyrimidine derivatives with electron-withdrawing groups require higher temperatures (e.g., 120°C) for efficient coupling.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of:

- X-ray crystallography (SHELX suite for refinement , ORTEP-3 for graphical representation ).

- HPLC-UV with ammonium acetate buffer (pH 6.5) for impurity profiling, referencing pharmacopeial guidelines .

- High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm molecular weight and substituent positions .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Polar solvents (e.g., DMSO, methanol) enhance solubility but may promote degradation; lyophilization is recommended for long-term storage .

- Key Data :

| Condition | Stability Outcome |

|---|---|

| Aqueous pH 7.4 | Stable for >30 days |

| Light exposure (UV) | Degradation within 72 hours |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Perform dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to account for tissue-specific effects.

- Use molecular docking (AutoDock Vina) to compare binding affinities with structurally related compounds (e.g., 6-methyl-2-(morpholin-4-yl)pyrimidin-4-amine) .

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodology :

- Synthesize derivatives with systematic substitutions (e.g., replacing pyrrole with morpholine or piperidine) and evaluate bioactivity .

- Use QSAR modeling (Mordred descriptors with Random Forest regression) to predict activity cliffs.

- Key SAR Insight : The pyrrole group enhances membrane permeability, while methyl substitution at C6 improves metabolic stability .

Q. How can crystallographic data clarify discrepancies in molecular conformation predictions?

- Methodology :

- Refine crystal structures using SHELXL (anisotropic displacement parameters) and validate with WinGX for symmetry checks .

- Compare experimental torsion angles with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G* basis set) to identify steric clashes or electronic effects .

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Challenge : Co-elution of impurities in HPLC.

- Solution : Use LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water). Reference pharmacopeial impurity standards (e.g., 6,7,8,9-tetrahydro-4H-pyrido derivatives) for spiking experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.